5-Chloro-8-methoxyquinolin-4-amine
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Overview
Description
5-Chloro-8-methoxyquinolin-4-amine: is a quinoline derivative with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, industrial applications, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxyquinolin-4-amine typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . Another method involves the chlorination of 4-chloro-2-nitroaniline followed by reduction and cyclization .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve multi-step processes that include chloridization, extraction, neutralization, washing, separation, and drying . These methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-methoxyquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often use reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Chloro-8-methoxyquinolin-4-amine is used as a building block in the synthesis of more complex quinoline derivatives . It serves as a precursor in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and proteins. It has shown promise in inhibiting the Enhancer of Zeste Homologue 2 (EZH2), a histone-lysine N-methyltransferase involved in cancer progression .
Medicine: The compound’s potential anticancer properties make it a candidate for drug development. It has been evaluated for its ability to inhibit tumor cell growth and proliferation .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other quinoline-based materials .
Mechanism of Action
The mechanism of action of 5-Chloro-8-methoxyquinolin-4-amine involves its interaction with molecular targets such as EZH2 . EZH2 is a member of the histone-lysine N-methyltransferase family, which methylates lysine residues on histone proteins, leading to transcriptional repression of target genes. By inhibiting EZH2, this compound can potentially disrupt the progression of certain cancers .
Comparison with Similar Compounds
8-Amino-5-methoxyquinoline: This compound is a substituted quinoline derivative that can be prepared using 5-chloro-2-nitroaniline as a starting material.
5-Methoxyquinoline: Known for its use as an EZH2 inhibitor.
5-Chloro-8-hydroxyquinoline: Used in the synthesis of fungicides and other industrial applications.
Uniqueness: 5-Chloro-8-methoxyquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
1189107-27-4 |
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Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
5-chloro-8-methoxyquinolin-4-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-3-2-6(11)9-7(12)4-5-13-10(8)9/h2-5H,1H3,(H2,12,13) |
InChI Key |
KWKJFSCVGSCNRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=CC=N2)N |
Origin of Product |
United States |
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